molecular formula C8H6BrClN2 B8761250 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole

7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B8761250
M. Wt: 245.50 g/mol
InChI Key: XRXYYLBISFBNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-methyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl or polyaryl compounds .

Scientific Research Applications

7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in various biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine and chlorine atoms in 7-bromo-2-chloro-1-methyl-1H-1,3-benzodiazole provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

7-bromo-2-chloro-1-methylbenzimidazole

InChI

InChI=1S/C8H6BrClN2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3

InChI Key

XRXYYLBISFBNIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (2.20 g, 9.69 mmol) was dissolved in 30 mL of phosphorous oxychloride and the mixture was heated at 110° C. for 2 days. The reaction allowed to cool to room temperature, poured into water with an ice, and stirred for 1 h. The aqueous solution was extracted with ethyl acetate. The extract was washed with aqueous sodium bicarbonate, dried over magnesium sulfate, filtered and concentrated in vacuo to give 2.32 g of the title compound, which was used in the next reaction without further purification.
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